molecular formula C38H71NO13 B1504373 N-[(E,2S,3R)-1-[(2R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide CAS No. 384842-72-2

N-[(E,2S,3R)-1-[(2R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide

Cat. No. B1504373
CAS RN: 384842-72-2
M. Wt: 750 g/mol
InChI Key: JUCWRRXMPGRQOG-WKSBFREFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E,2S,3R)-1-[(2R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide is a useful research compound. Its molecular formula is C38H71NO13 and its molecular weight is 750 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[(E,2S,3R)-1-[(2R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(E,2S,3R)-1-[(2R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Enzymatic Activity

Cyclopropene Analogues of Ceramide and Dihydroceramide Desaturase Inhibition The synthesis of cyclopropene analogues of ceramide demonstrates the exploration of chemical structures for modifying biological pathways, specifically targeting the enzyme dihydroceramide desaturase. Such compounds, including analogues with varied N-acyl chain lengths and configurations, have shown inhibition of this enzyme, which is crucial in sphingolipid metabolism. These findings could have implications in studying and potentially treating diseases related to lipid metabolism (Triola et al., 2003).

Material Science and Catalysis

Luminescent Properties for White Light Emission Research into benzothiazole derivatives, including compounds like N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide, has shown potential applications in material science, particularly in creating white light-emitting devices. These compounds exhibit luminescent properties that could be utilized in developing more efficient and tunable lighting solutions, highlighting the role of complex organic molecules in advancing materials technology (Lu et al., 2017).

Biological Effects and Drug Design

Hybrid Anticancer Agents The exploration of hybrid compounds combining histone deacetylase inhibitors with kinase inhibitors reveals a novel approach in drug design, particularly for treating cancers such as triple-negative breast cancer. This research illustrates the potential of complex molecules in targeting multiple pathways or mechanisms simultaneously to achieve therapeutic effects (Librizzi et al., 2016).

properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H71NO13/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-27(42)26(39-30(43)22-20-17-8-6-4-2)25-49-37-35(48)33(46)36(29(24-41)51-37)52-38-34(47)32(45)31(44)28(23-40)50-38/h19,21,26-29,31-38,40-42,44-48H,3-18,20,22-25H2,1-2H3,(H,39,43)/b21-19+/t26-,27+,28?,29?,31-,32?,33?,34?,35?,36+,37+,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCWRRXMPGRQOG-WKSBFREFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1C(C([C@@H](C(O1)CO)O[C@H]2C(C([C@H](C(O2)CO)O)O)O)O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H71NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677048
Record name N-[(2S,3R,4E)-1-{[4-O-(alpha-L-glycero-Hexopyranosyl)-beta-D-glycero-hexopyranosyl]oxy}-3-hydroxyoctadec-4-en-2-yl]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E,2S,3R)-1-[(2R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide

CAS RN

384842-72-2
Record name N-[(2S,3R,4E)-1-{[4-O-(alpha-L-glycero-Hexopyranosyl)-beta-D-glycero-hexopyranosyl]oxy}-3-hydroxyoctadec-4-en-2-yl]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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